molecular formula C11H17NO3 B12478985 2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol

2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol

Cat. No.: B12478985
M. Wt: 211.26 g/mol
InChI Key: PROCRDASUAMOAJ-UHFFFAOYSA-N
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Description

2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol is an organic compound with a complex structure that includes a methoxy group, a methylamino group, and a phenoxyethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol typically involves the reaction of 2-methoxy-4-[(methylamino)methyl]phenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Common reagents used in this synthesis include sodium hydroxide as a catalyst and solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of 2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylamino groups play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[2-methoxy-4-(methylaminomethyl)phenoxy]ethanol

InChI

InChI=1S/C11H17NO3/c1-12-8-9-3-4-10(15-6-5-13)11(7-9)14-2/h3-4,7,12-13H,5-6,8H2,1-2H3

InChI Key

PROCRDASUAMOAJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)OCCO)OC

Origin of Product

United States

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